Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 758684-88-7
VCID: VC8135254
InChI: InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3
SMILES: COC(=O)C12CC(C1)(C2)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

CAS No.: 758684-88-7

Cat. No.: VC8135254

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate - 758684-88-7

Specification

CAS No. 758684-88-7
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3
Standard InChI Key IIYIKAGIHQBRNZ-UHFFFAOYSA-N
SMILES COC(=O)C12CC(C1)(C2)N
Canonical SMILES COC(=O)C12CC(C1)(C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate belongs to the bicyclo[1.1.1]pentane family, characterized by a strained carbon cage with three bridgehead carbons. The aminomethyl and carboxylate ester groups at positions 1 and 3 introduce polarity and reactivity, making the compound amenable to further functionalization . Key structural descriptors include:

PropertyValueSource
IUPAC Namemethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
SMILESCOC(=O)C12CC(N)(C1)C2
InChIKeyIIYIKAGIHQBRNZ-UHFFFAOYSA-N
XLogP3-0.5
Hydrogen Bond Donors1

The bicyclo[1.1.1]pentane core imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. This strain enhances reactivity, particularly in ring-opening reactions and cross-coupling transformations .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data confirm the compound’s structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.67 (s, 3H, OCH3_3), 2.21 (s, 6H, bridgehead CH2_2), 1.45 (br s, 2H, NH2_2) .

  • 13C^{13}\text{C} NMR (126 MHz, CDCl3_3): δ 170.4 (C=O), 55.3 (OCH3_3), 45.1 (bridgehead C), 30.3 (CH2_2) .

Synthesis and Scalability

Photochemical Flow Synthesis

The BCP core is synthesized via a photochemical [2+2] cycloaddition of propellane (1) and diacetyl (2) under continuous flow conditions. This method achieves a 1 kg scale production in 24 hours with a 65% yield, as reported by J. Org. Chem. . Key steps include:

  • Irradiation: Blue LED (450 nm) promotes diradical formation.

  • Quenching: The intermediate diketone is treated with Selectfluor to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

  • Esterification: Reaction with methanol in the presence of HCl yields the methyl ester .

Hydrochloride Salt (CAS: 676371-65-6)

The hydrochloride derivative is prepared by treating the free amine with HCl gas in anhydrous ether, yielding a crystalline solid (mp: 138–139°C) with >98% purity . This salt enhances solubility in polar solvents, facilitating its use in peptide coupling reactions .

Fluorinated Analogues

Fluorination at the 3-position is achieved via AgNO3_3-mediated electrophilic substitution, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (42% yield) . Subsequent reduction with BH3_3 \cdotMe2 _2S produces the fluorinated alcohol, a precursor for radiopharmaceuticals .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted via XLogP3 = -0.5) .

  • Organic Solvents: Soluble in THF, DMF, and dichloromethane; sparingly soluble in hexane .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP core mimics para-substituted benzene rings while offering improved metabolic stability. For example, in kinase inhibitors, it reduces off-target interactions by minimizing π-π stacking .

Peptide Mimetics

The hydrochloride salt is utilized in solid-phase peptide synthesis to introduce rigid, non-proteogenic amino acids. This enhances peptide helicity and proteolytic resistance .

ParameterValue
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP261 (Avoid inhalation)

Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) and working in a fume hood .

Future Directions

Ongoing research focuses on:

  • Enantioselective Synthesis: Catalytic asymmetric methods to access chiral BCP derivatives.

  • Polymer Chemistry: Incorporation into high-performance polymers with tunable rigidity .

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